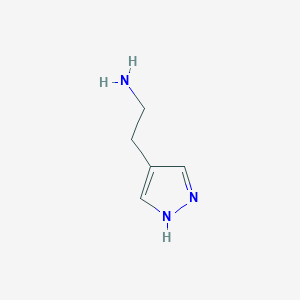
2-(1H-pyrazol-4-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, also known as 2-PEDH, is a synthetic compound whose chemical structure is represented by the formula C4H10Cl2N2. It is a colorless, crystalline powder with a melting point of approximately 200°C. 2-PEDH has a variety of uses in scientific research, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a catalyst for various reactions.
Wissenschaftliche Forschungsanwendungen
Metal Complexes and Ligand Decomposition
Research on pyrazole-based ligands, including compounds similar to 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, has shown their utility in creating metal complexes. These ligands have been utilized to synthesize and characterize metal complexes, revealing insights into their structural properties through X-ray crystallography. Notably, such studies have also investigated ligand decomposition reactions, shedding light on the stability and reactivity of these ligands in various conditions (Cubanski et al., 2013).
Antibacterial and Antioxidant Activities
Derivatives of 2-(1H-pyrazol-4-yl)ethanamine have been explored for their antibacterial and antioxidant activities. Innovative synthesis methods have been developed to produce novel compounds that exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Additionally, some of these compounds have shown antioxidant activities, as determined by various biochemical assays, highlighting their potential in medicinal chemistry and drug development (Kitawat & Singh, 2014).
Structural Characterization and Analysis
The structural characterization of pyrazoline derivatives, including those related to 2-(1H-pyrazol-4-yl)ethanamine, has been a significant area of study. Through techniques such as X-ray diffraction, researchers have gained insights into the molecular structure, crystalline forms, and intermolecular interactions of these compounds. Such studies not only contribute to our understanding of the chemical properties of these molecules but also aid in the design of new materials and pharmaceuticals (Delgado et al., 2020).
Novel Synthetic Approaches and Bioactive Compounds
Research has also focused on developing novel synthetic approaches to create bioactive compounds featuring the pyrazole moiety. These studies have led to the synthesis of compounds with potential applications in various domains, including antitumor activity. The exploration of different synthetic routes and the characterization of newly synthesized compounds contribute to the expansion of the chemical space of pyrazole derivatives, offering new avenues for drug discovery and development (Chagarovskiy et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
2-(1H-pyrazol-4-yl)ethanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a ligand for certain receptors and enzymes, influencing their activity. The nature of these interactions often involves binding to the active site of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can also affect its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKXBTUKXAGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6429-11-4 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)
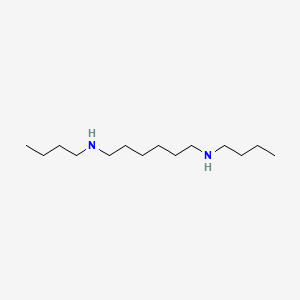
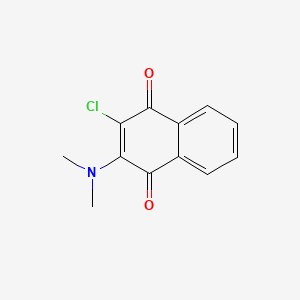
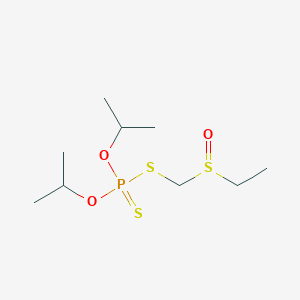
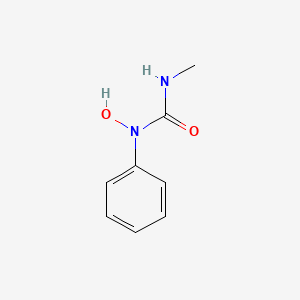

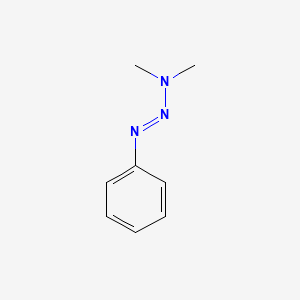


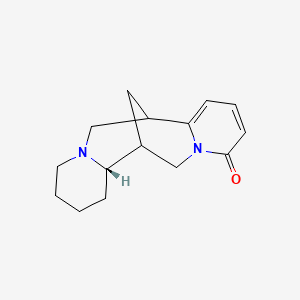
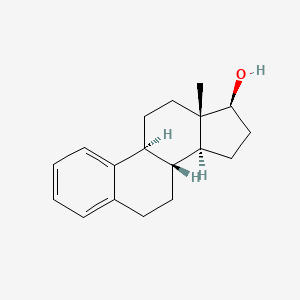

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
